molecular formula C8H13N3O2 B11784194 Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B11784194
M. Wt: 183.21 g/mol
InChI Key: PMKYDAXQZWOYFY-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert it into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide

Comparison: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an amino group and a carboxylate moiety enhances its reactivity and biological interactions. Its molecular formula is C8H14N4O2C_8H_{14}N_4O_2 .

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including proteins and enzymes. Research indicates that compounds with similar structures can exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of pyrazoles exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.

Anticancer Potential

Recent studies suggest that pyrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis. For instance, certain derivatives have been shown to downregulate Bcl-2 gene expression while upregulating Bax expression, indicating a pro-apoptotic mechanism . Additionally, docking studies have identified potential interactions with the Epidermal Growth Factor Receptor (EGFR), which is critical in cancer cell signaling pathways .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vivo studies demonstrated its ability to reduce microglial activation in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of resistant bacterial strains, making them promising candidates for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that it could significantly reduce cell viability at low concentrations (IC50 values as low as 2.28 μM), indicating strong anticancer potential .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMIC Values (µg/mL)IC50 Values (µM)
This compoundAntimicrobial, Anticancer0.22 - 0.252.28
Thiazol-4-one/Thiophene Pyrazole DerivativesAntimicrobialVariesVaries
Amino-PyrazolesAnti-inflammatory, AnticancerVariesVaries

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 4-amino-1-propylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4,9H2,1-2H3

InChI Key

PMKYDAXQZWOYFY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OC)N

Origin of Product

United States

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